molecular formula C11H21NO2 B1660554 1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol CAS No. 78752-14-4

1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol

Cat. No.: B1660554
CAS No.: 78752-14-4
M. Wt: 199.29 g/mol
InChI Key: YGLGQFNJBQEGPJ-UHFFFAOYSA-N
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Description

1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reaction of piperidine with 3-chloroprop-2-en-1-ol under basic conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

1-Piperidin-1-yl-3-prop-2-enoxypropan-2-ol can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant properties.

    Evodiamine: Known for its antiproliferative effects on cancer cells.

    Matrine: Exhibits anti-inflammatory and anticancer activities.

    Berberine: Used for its antimicrobial and antidiabetic effects.

    Tetrandine: Known for its anti-inflammatory and immunosuppressive properties

Each of these compounds shares the piperidine ring but differs in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound in scientific research and industrial applications.

Properties

IUPAC Name

1-piperidin-1-yl-3-prop-2-enoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12/h2,11,13H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGQFNJBQEGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311592
Record name 1-piperidin-1-yl-3-prop-2-enoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78752-14-4
Record name NSC244246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-piperidin-1-yl-3-prop-2-enoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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